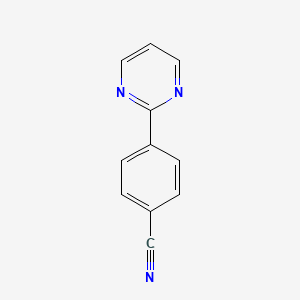

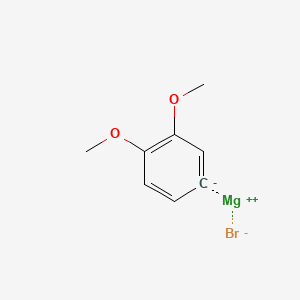

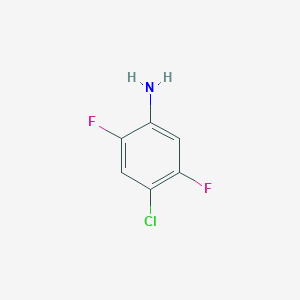

![molecular formula C9H8N2O B1591087 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 928118-07-4](/img/structure/B1591087.png)

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Vue d'ensemble

Description

“3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound with the molecular weight of 174.16 . Its IUPAC name is 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been achieved through a mechanochemical “parallel synthesis” via a one-pot three-component reaction . This method uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .

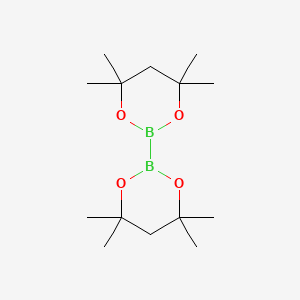

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .

Chemical Reactions Analysis

The compound has been used as a 5-HT6 receptor antagonist . The relationship of structure and lipophilicity to hERG inhibition of this series of compounds has been discussed .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 174.16 .

Applications De Recherche Scientifique

Anticancer Research

- Methods : Synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines followed by screening against breast cancer cell lines MCF 7 and MDA-MB-231 using Doxorubicin as a standard reference .

- Results : Compound 4e showed superior activity with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM respectively, compared to Doxorubicin .

Mechanochemistry

- Methods : A one-pot three-component reaction in a new milling system that allows processing up to 12 samples simultaneously .

- Results : Enabled the formation of fungicides and building blocks for polymer preparation with higher throughput compared to standard milling devices .

Antimicrobial and Antifungal Applications

- Methods : Synthesis of various derivatives and subsequent testing for bioactivity against relevant microbial strains .

- Results : Discovery of compounds with significant antimicrobial and antifungal properties .

Anti-HIV Research

- Methods : Chemical modification to enhance interaction with HIV-related proteins and subsequent in vitro testing .

- Results : Some derivatives demonstrated promising activity against HIV .

Anti-Inflammatory Research

- Methods : Assessed through chemical synthesis and biological evaluation in inflammation models .

- Results : Identified as a potential candidate for the development of anti-inflammatory drugs .

Anticonvulsant Research

- Methods : Synthesis of analogues and testing in seizure models .

- Results : Some derivatives showed effectiveness in reducing seizure activity .

Synthesis of Chiral Vinyl-Substituted Heterocycles

- Methods : A palladium-catalyzed tandem allylic substitution process is employed, utilizing the chiral bisphosphorus ligand WingPhos .

- Results : The method yields a series of chiral vinyl-substituted heterocycles, including tetrahydroquinoxalines, piperazines, dihydro-2H-benzo[b][1,4]-oxazines, and morpholines, with excellent enantioselectivity and yields .

High Throughput Mechanochemistry

- Methods : A new milling system allows for the processing of up to 12 samples simultaneously, facilitating the one-pot three-component reaction .

- Results : This approach significantly increases the throughput for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .

Aza-Piancatelli Rearrangement

Safety And Hazards

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEDRPFTOHBJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585705 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |

CAS RN |

928118-07-4 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

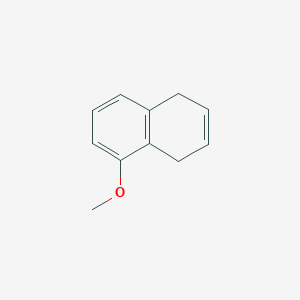

![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)